[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of esters, in general, involves the reaction between alcohols and carboxylic acids, a process known as esterification . The specific synthesis process for “[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester” would depend on the starting materials and conditions used .Molecular Structure Analysis
The molecular structure of “[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester” can be deduced from its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an acetic acid methyl ester group (which includes a carbonyl group (C=O) and an ester group (O-C-O)), and a hydroxyethoxy group (which includes an ether group (C-O-C) and a hydroxyl group (O-H)) .Chemical Reactions Analysis
Esters, including “[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester” would depend on its molecular structure. In general, esters are polar molecules that are capable of hydrogen bonding, making them somewhat soluble in water. They also have lower boiling points than their corresponding carboxylic acids .Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[3-(2-hydroxyethoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)8-9-3-2-4-10(7-9)15-6-5-12/h2-4,7,12H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIUXUPCVNILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275476 | |
Record name | Methyl 3-(2-hydroxyethoxy)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester | |
CAS RN |
42058-68-4 | |
Record name | Methyl 3-(2-hydroxyethoxy)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42058-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(2-hydroxyethoxy)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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